Molecular Weight and Halogen Mass Contribution: Differentiating Methyl 7-bromobenzo[b]thiophene-2-carboxylate from its Non-Brominated Core
The introduction of a bromine atom at the 7-position of the benzothiophene core significantly alters the physicochemical properties of the molecule, a key factor in compound library design and ADME property tuning. Direct comparison with the non-brominated analog, methyl benzo[b]thiophene-2-carboxylate, reveals a substantial increase in molecular weight (271.13 g/mol vs. 192.23 g/mol) and the introduction of a heavy halogen atom, which influences lipophilicity and can be leveraged to enhance target binding affinity or modulate metabolic stability [1] [2].
| Evidence Dimension | Molecular Weight & Elemental Composition |
|---|---|
| Target Compound Data | 271.13 g/mol; C10H7BrO2S |
| Comparator Or Baseline | Methyl benzo[b]thiophene-2-carboxylate (192.23 g/mol; C10H8O2S) |
| Quantified Difference | Δ 78.90 g/mol (41.0% increase) due to bromine substitution for hydrogen |
| Conditions | Calculated from molecular formula |
Why This Matters
This substantial molecular weight difference directly impacts downstream physical properties (e.g., LogP, solubility) and confirms the presence of a heavy bromine atom, a prerequisite for specific synthetic strategies like Suzuki-Miyaura cross-coupling that cannot be performed with the non-brominated analog.
- [1] PubChem. 'Methyl 7-bromobenzo[b]thiophene-2-carboxylate.' National Center for Biotechnology Information. View Source
- [2] PubChem. 'Methyl benzo[b]thiophene-2-carboxylate.' National Center for Biotechnology Information. View Source
